Kinase Inhibition: Millimolar-Range Activity vs. Nanomolar PAP Kinase Inhibitors
In contrast to prototypical 2-phenylaminopyrimidine kinase inhibitors such as imatinib (ABL IC₅₀ = 38–100 nM), (2-(Phenylamino)pyrimidin-5-yl)methanol displays negligible kinase inhibition. In a human screening panel, the compound recorded an IC₅₀ > 55.69 µM and was annotated as 'inactive' . This three-order-of-magnitude potency gap confirms the compound is not a direct kinase inhibitor and should not be substituted for known PAP kinase inhibitors in target-based screens.
| Evidence Dimension | Kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 55.69 µM (inactive) |
| Comparator Or Baseline | Imatinib: ABL IC₅₀ ≈ 38–100 nM (literature class baseline) |
| Quantified Difference | > 550-fold weaker than imatinib |
| Conditions | Homo sapiens assay panel (ALA1738554, ALA1738603) |
Why This Matters
Procurement decisions must distinguish this compound from bioactive PAP analogs to avoid experimental failure in kinase assays.
